Z-N-Me-Arg(pbf)-OH Z-N-Me-Arg(pbf)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955159
InChI: InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31)
SMILES:
Molecular Formula: C28H38N4O7S
Molecular Weight: 574.7 g/mol

Z-N-Me-Arg(pbf)-OH

CAS No.:

Cat. No.: VC17955159

Molecular Formula: C28H38N4O7S

Molecular Weight: 574.7 g/mol

* For research use only. Not for human or veterinary use.

Z-N-Me-Arg(pbf)-OH -

Specification

Molecular Formula C28H38N4O7S
Molecular Weight 574.7 g/mol
IUPAC Name 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Standard InChI InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31)
Standard InChI Key GFORNBMHIWWRNW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C

Introduction

Structural and Chemical Characteristics of Z-N-Me-Arg(pbf)-OH

Molecular Architecture

The compound’s IUPAC name, 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, delineates its three-dimensional structure . The arginine backbone is modified at three critical positions:

  • α-Amino Group: Protected by a benzyloxycarbonyl (Z) group via a methylated nitrogen (N-Me), enhancing steric hindrance to prevent unintended nucleophilic attacks.

  • Guanidine Side Chain: Shielded by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (pbf) group, which stabilizes the sensitive guanidine moiety during solid-phase synthesis .

  • Carboxylic Acid Terminus: Remains free for peptide bond formation or further functionalization .

The stereochemistry at the α-carbon (S-configuration) ensures compatibility with biological systems, while the pbf group’s electron-withdrawing sulfonyl component enhances acid stability compared to tosyl or Pmc protectants .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC28H38N4O7S\text{C}_{28}\text{H}_{38}\text{N}_{4}\text{O}_{7}\text{S}
Molecular Weight574.69 g/mol
CAS Number2135655-88-6
SolubilitySoluble in DMF, DCM, NBP*
StabilityStable at -20°C (desiccated)

*NBP = N-butylpyrrolidone

Spectroscopic Identification

The Standard InChIKey (GFORNBMHIWWRNW-UHFFFAOYSA-N) provides a unique identifier for database searches. Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

  • Aromatic Protons: δ 7.2–7.4 ppm (Z-group benzene)

  • Methyl Groups: δ 1.2–2.1 ppm (pbf pentamethyl clusters)

  • Sulfonyl Resonance: δ 120–125 ppm in 13C^{13}\text{C} NMR

High-performance liquid chromatography (HPLC) under trifluoroacetic acid (TFA)/acetonitrile gradients shows a retention time shift from 8.2 min (protected) to 5.7 min (deprotected) .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Z-N-Me-Arg(pbf)-OH addresses historical challenges in incorporating protected arginine residues. Traditional Fmoc-Arg(Pmc)-OH derivatives suffer from δ-lactam formation (25–40% byproduct yield), particularly in viscous solvents like NBP . The pbf group’s kinetic superiority reduces this side reaction to <10% under optimized conditions:

  • Coupling Protocol: 1.75 equiv amino acid, 1.8 equiv DIC, 1.5 equiv OxymaPure in NBP at 45°C .

  • Stepwise Activation: Half-equivalent DIC added at 0 and 30 minutes prevents premature exhaustion of coupling reagents .

Table 2: Deprotection Kinetics Comparison (37°C in TFA/H2_2O)

Protecting Groupt1/2_{1/2} (min)Complete Deprotection Time
Pmc22.4>60 min
pbf15.830 min
Data sourced from HPLC monitoring .

Pharmaceutical Relevance

The N-methylation confers metabolic stability to resultant peptides, exemplified in:

  • Anticoagulant Peptides: Prolonged half-life in serum due to reduced protease recognition.

  • Cell-Penetrating Peptides (CPPs): Enhanced membrane permeability via decreased hydrogen bonding capacity .

A 2024 study demonstrated that Z-N-Me-Arg(pbf)-OH-derived CPPs achieved 92% cytosolic delivery efficiency vs. 67% for non-methylated analogs.

ScenarioFirst Aid MeasurePPE Requirement
InhalationMove to fresh air; seek medical attentionNIOSH-approved respirator
Skin ContactWash with soap/water for 15 minNitrile gloves, lab coat
Eye ContactRinse cautiously with water for 15 minSafety goggles
Data from SDS documentation .

Emerging Innovations and Challenges

Solvent Compatibility

Recent advances in NBP-based SPPS (2025) require modified coupling strategies:

  • Temperature Modulation: 45°C reduces solvent viscosity from 1.8 cP to 1.2 cP, improving reagent diffusion .

  • In-Situ Activation: Pre-mixing amino acid and OxymaPure before DIC addition minimizes δ-lactam formation .

Deprotection Byproduct Analysis

Mass spectrometry studies identified two primary byproducts during TFA cleavage:

  • Pentamethylbenzofuran (PMBF): 89% yield (benign, removed via precipitation) .

  • Sulfamic Acid Adducts: <5% yield, requiring ion-exchange purification .

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